molecular formula C9H10O2 B1617384 3-Chromanol CAS No. 21834-60-6

3-Chromanol

Cat. No. B1617384
CAS RN: 21834-60-6
M. Wt: 150.17 g/mol
InChI Key: HBLDKCGIBIGVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chromanol is a part of the chromanol and chromenol family of molecules, which are known for their structural diversity and pharmacological interest . These compounds are derived from a chromanol or chromenol core . They have been described to have mostly anti-inflammatory and anti-carcinogenic activities .


Synthesis Analysis

The synthesis of 3-Chromanol and its derivatives has been a subject of research. For instance, a unique gold(III)-catalyzed process has been discovered that can access the core structure of 3-Chromanol through direct cyclialkylation of electron-rich arenes with tethered epoxides . Another method involves the oxidative cyclization of allyl aryl ethers with thallium (III) sulphate in 2·0–2·5 M -sulphuric acid, providing the first direct synthesis of 3-chromanols .


Molecular Structure Analysis

3-Chromanol has a molecular formula of C9H10O2 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .


Chemical Reactions Analysis

The chromanol and chromenol derivatives seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Scientific Research Applications

Synthesis of Chroman Derivatives

Chroman-3-ol serves as a precursor in the synthesis of various chroman derivatives. These derivatives are synthesized through methods such as organocatalytic domino reactions, which can produce functionalized chroman-2-ones and chromanes with high enantio- and diastereoselectivity .

Development of Anti-inflammatory Agents

Researchers have utilized chroman-3-ol in the design and synthesis of novel chroman derivatives with potential anti-inflammatory properties. These include acyclic amidochromans, chromanyl esters, and chromanyl acrylates, which have been synthesized and characterized for their anti-inflammatory activity .

Metal-free Synthesis Methods

Chroman-3-ol is involved in metal-free synthesis methods, such as Brønsted acid-catalyzed intramolecular Friedel–Crafts alkylation, to produce trans-4-arylchroman-3-ols. This approach is part of research programs aimed at creating chroman-based polycyclic compounds using epoxide building blocks .

Mechanism of Action

Target of Action

Chroman-3-ol, also known as 3-Chromanol, is a major metabolite of the soy isoflavone daidzein . It has been found to bind more tightly to estrogen receptor β (ERβ) than to estrogen receptor α (ERα) . This suggests that ERβ could be the primary target of chroman-3-ol .

Mode of Action

Chroman-3-ol exhibits estrogenic activity, which means it can mimic the effects of the hormone estrogen in the body . It achieves this by binding to estrogen receptors, particularly ERβ . This binding can trigger a series of cellular responses, leading to changes in gene expression and cellular function .

Biochemical Pathways

These include pathways involved in cell growth, differentiation, and metabolism

Pharmacokinetics

It is known that chroman-3-ol is a metabolite of daidzein, which is produced by intestinal bacteria in response to soy isoflavone intake . This suggests that the bioavailability of chroman-3-ol may depend on factors such as diet and gut microbiota composition.

Result of Action

Chroman-3-ol’s binding to estrogen receptors can lead to a variety of molecular and cellular effects. For example, it has been found to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration in astrocytes . These effects suggest that chroman-3-ol may have potential benefits for brain health and development .

Action Environment

The action, efficacy, and stability of chroman-3-ol can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria is necessary for the production of chroman-3-ol from daidzein Therefore, factors that affect the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of chroman-3-ol

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDKCGIBIGVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343681
Record name 3-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chromanol

CAS RN

21834-60-6
Record name 3-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chromanol
Reactant of Route 2
Reactant of Route 2
3-Chromanol
Reactant of Route 3
3-Chromanol
Reactant of Route 4
3-Chromanol
Reactant of Route 5
3-Chromanol
Reactant of Route 6
3-Chromanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.